molecular formula C24H31NO3 B13773114 Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester CAS No. 63991-46-8

Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester

Cat. No.: B13773114
CAS No.: 63991-46-8
M. Wt: 381.5 g/mol
InChI Key: YZLDURCREAJHLI-UHFFFAOYSA-N
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Description

Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester (CAS 6581-06-2), also known as (1,2,2,6,6-pentamethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate, is a hindered amine ester derivative with a molecular weight of 381.23 g/mol and a polar surface area (PSA) of 49.77 Ų . Its structure comprises a benzilic acid (2-hydroxy-2,2-diphenylacetic acid) moiety esterified to a 1,2,2,6,6-pentamethylpiperidin-3-yl group. This compound is structurally related to light stabilizers and photochromic materials but is distinct in its substitution pattern and ester linkage .

Properties

CAS No.

63991-46-8

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

(1,2,2,6,6-pentamethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C24H31NO3/c1-22(2)17-16-20(23(3,4)25(22)5)28-21(26)24(27,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20,27H,16-17H2,1-5H3

InChI Key

YZLDURCREAJHLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of benzilic acid esters with basic piperidyl groups is typically achieved by reacting benzilic acid or its esters with N-substituted 4-oxy-piperidines under controlled conditions. The piperidine nucleus is substituted with methyl groups at positions 1,2,2,6,6 to enhance pharmacological properties and stability.

Reaction Conditions and Reagents

  • Starting materials:

    • Benzilic acid or benzilic acid esters (e.g., benzilic acid ethyl ester or methyl ester)
    • N-alkyl-4-oxy-piperidines, where the alkyl group can contain up to 4 carbon atoms; in this case, the 1,2,2,6,6-pentamethyl substitution pattern is key.
  • Catalysts and solvents:

    • Sodium metal dissolved in absolute alcohol (ethanol or similar)
    • Organic solvents such as absolute ethanol or absolute alcohol
    • Acidic and basic aqueous solutions for work-up and isolation
  • Reaction conditions:

    • Heating under reduced pressure (~80 mm Hg)
    • Temperature range: 110–120 °C
    • Reaction times: typically 2.5 to 5 hours depending on scale and reagents

Typical Experimental Procedure

Two representative examples illustrate the preparation:

Example Benzilic Acid Derivative Piperidine Derivative Sodium (g) Solvent Temperature (°C) Pressure (mm Hg) Time (hours) Yield (g) Melting Point (°C)
1 Ethyl benzilate (25.6 g) N-1-methyl-4-oxypiperidine (12 g) 0.5 Absolute alcohol (10 mL) 110–120 80 2.5 22 164 (free base), 209–210 (chlorohydrate)
2 Benzilic acid methyl ester (73 g) N-ethyl-4-oxypiperidine (39 g) 1.5 Absolute ethanol (60 mL) 110–120 80 5 50 93 (after recrystallization)

Procedure summary:

  • Mix benzilic acid ester with the appropriate N-substituted 4-oxy-piperidine and sodium dissolved in absolute alcohol.
  • Heat the mixture under reduced pressure at 110–120 °C for the specified time.
  • Cool the reaction mixture and dissolve it in dilute hydrochloric acid.
  • Extract with ether if necessary.
  • Make the aqueous phase alkaline using soda (sodium carbonate) or potash (potassium carbonate) to precipitate the benzilic acid ester.
  • Isolate the product by filtration and purify by recrystallization using solvents such as diisopropyl ether or acetonitrile.

Conversion to Salts

The free base esters can be converted into various acid addition salts to improve stability or solubility. Both inorganic and organic acids are used:

Acid Type Examples
Inorganic acids Hydrohalic acids (HCl, HBr), phosphoric acid, sulfuric acid, amidosulfonic acid
Organic acids Oxalic acid, acetic acid, lactic acid, succinic acid, maleic acid, malic acid, tartaric acid, salicylic acid, citric acid, oxyethane sulfonic acid, aceturic acid, ethylenediaminetetraacetic acid

The salts typically exhibit distinct melting points and improved physicochemical properties.

Analysis of Preparation Methods

Reaction Efficiency and Yield

The described methods yield moderate to high amounts of the target ester (approximately 60–70% yield based on starting benzilic acid esters), which is satisfactory for pharmaceutical intermediate synthesis. The reaction conditions (temperature, pressure, and reaction time) are optimized to favor ester formation while minimizing side reactions.

Purity and Characterization

  • Melting points of free bases and their salts are well-documented and serve as purity indicators.
  • Recrystallization from solvents like diisopropyl ether or acetonitrile enhances purity.
  • Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirm product identity and purity.

Pharmacological Relevance

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Benzilic acid esters, N-alkyl-4-oxy-piperidines (pentamethyl-substituted)
Catalyst/base Sodium in absolute alcohol
Solvent Absolute ethanol or absolute alcohol
Temperature 110–120 °C
Pressure Reduced pressure (~80 mm Hg)
Reaction time 2.5–5 hours
Work-up Acid dissolution, alkaline precipitation
Purification Recrystallization from diisopropyl ether or acetonitrile
Yield 60–70%
Product forms Free base and various acid addition salts

Chemical Reactions Analysis

Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide (for rearrangement reactions), hydrogen gas with a palladium catalyst (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties
Research has indicated that certain piperidyl esters exhibit analgesic activity. A study by Aboul-Enein et al. demonstrated that piperidyl esters of benzilic acid possess analgesic properties without inducing significant central nervous system effects, making them potential candidates for pain management therapies . The structure-activity relationship suggests that modifications in the piperidyl moiety can enhance analgesic potency.

Neuroimaging
Benzilic acid esters have been utilized as radiolabeled compounds for neuroimaging. Specifically, an 11C-labeled variant of benzilic acid piperidyl ester has been developed for positron emission tomography (PET) to study muscarinic acetylcholine receptors in the nervous system. This application is crucial for understanding neurological disorders and drug interactions within the central nervous system .

Benzilic acid esters are involved in the production of various chemical products, including adhesives and sealants. Their role as intermediates in chemical synthesis facilitates the creation of complex molecules used across different industries .

Case Studies

Case Study 1: Analgesic Activity
In a controlled study examining the analgesic effects of benzilic acid piperidyl esters, compounds were tested using the hot-plate assay. Results indicated that certain derivatives exhibited analgesic effects comparable to established pain medications without significant side effects associated with opioid use .

Case Study 2: UV Stabilization
A series of experiments were conducted to evaluate the effectiveness of benzilic acid derivatives as UV stabilizers in automotive coatings. The results showed a marked improvement in resistance to gloss reduction and cracking when exposed to UV radiation over extended periods .

Mechanism of Action

The mechanism of action of benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzilic acid and the piperidinol derivative, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Weight (g/mol) Key Substituents Primary Applications
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester 6581-06-2 381.23 Benzilic acid ester, pentamethylpiperidine Potential light stabilizer, photochromic material
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate 41556-26-7 508.78 Sebacic acid ester, two pentamethylpiperidine groups Light stabilizer in polymers
1,2,3,4-Butanetetracarboxylic acid, tetrakis(1,2,2,6,6-pentamethyl-4-piperidyl) ester (MARK® LA-52) 91788-83-9 848.15 Four pentamethylpiperidine groups, butanetetracarboxylic acid High-performance UV stabilizer
3-Quinuclidinyl benzilate (BZ) 6581-06-2 337.41 Benzilic acid ester, quinuclidine Pharmaceutical research (cholinergic antagonist)

Key Differences

Substituent Position and Steric Hindrance

  • The 3-piperidyl ester in the target compound contrasts with 4-piperidyl esters (e.g., MARK® LA-52), which exhibit higher steric hindrance due to the axial positioning of substituents. This difference impacts UV stability and reactivity .

Functional Performance

  • Photostability : MARK® LA-52 outperforms the target compound in polymer stabilization due to its four piperidyl groups, which provide multiple radical scavenging sites .
  • Biological Activity : 3-Quinuclidinyl benzilate (BZ) shares the benzilic acid moiety but acts as a potent anticholinergic agent, whereas the target compound lacks documented pharmacological activity .

Biological Activity

Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester is a compound of interest due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H29NO3
  • SMILES Notation : CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
  • Molecular Weight : 367.48 g/mol

The compound features a piperidine ring with multiple methyl substitutions and an ester functional group derived from benzilic acid. This unique structure contributes to its biological activity.

Pharmacological Properties

Research indicates that benzilic acid esters exhibit significant anti-acetylcholine activity , which is critical for their potential use in treating conditions associated with acetylcholine dysregulation. The following table summarizes key findings related to the biological activity of benzilic acid esters:

Activity TypeDescriptionReference
Anti-AcetylcholineDemonstrated potent inhibition comparable to atropine in vivo
Local AnestheticIncreased local anesthetic activity with larger carbon chains in derivatives
AntihistamineExhibited antihistamine properties across various compounds
Neuromuscular BlockingNo significant neuromuscular blocking activity observed

The mechanism by which benzilic acid esters exert their effects primarily involves their interaction with acetylcholine receptors. The presence of the piperidine ring enhances binding affinity and specificity towards these receptors. Additionally, the structural modifications (e.g., alkyl chain length) influence both the anti-acetylcholine and local anesthetic activities.

Study 1: Anti-Acetylcholine Activity

A study evaluated the anti-acetylcholine activity of various benzilic acid esters. The results indicated that the quaternary derivatives exhibited greater potency than tertiary compounds in both in vitro and in vivo settings. The most active compound was found to be as effective as atropine, making it a candidate for further pharmacological development .

Study 2: Local Anesthetic Properties

Another investigation focused on the local anesthetic properties of benzilic acid derivatives. It was observed that increasing the size of the substituents on the nitrogen atom led to enhanced local anesthetic effects while diminishing anti-acetylcholine activity. This finding suggests a potential dual-action mechanism that could be exploited in clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester?

  • Synthesis : The compound can be synthesized via esterification between benzilic acid and 1,2,2,6,6-pentamethylpiperidin-3-ol. Transesterification protocols (e.g., using catalytic acid/base) may also be adapted from structurally similar piperidine esters, such as bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate .
  • Characterization : Employ spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., methyl groups on the piperidine ring and aromatic protons from benzilic acid) .
  • Mass Spectrometry : Confirm molecular weight (theoretical: 381.23 g/mol) using high-resolution MS .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching (~1700–1750 cm⁻¹) and hydroxyl (O-H) bands if residual acid is present.

Q. What key physicochemical properties are critical for experimental design with this compound?

  • Molecular Weight : 381.23 g/mol (calculated) .
  • Polar Surface Area (PSA) : 49.77 Ų, indicating moderate polarity and potential permeability .
  • Solubility : Predominantly lipophilic due to the pentamethylpiperidine moiety; solubility tests in DMSO, ethanol, or chloroform are recommended.
  • Stability : Store at 0–6°C in anhydrous conditions to prevent hydrolysis (analogous to other piperidine esters) .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, light, temperature)?

  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition thresholds.
  • Photolytic Stability : Expose to UV-Vis light (e.g., 254–365 nm) and monitor degradation via HPLC or GC-MS, referencing light stabilizer studies on related piperidine derivatives .
  • Hydrolytic Stability : Conduct accelerated stability testing in buffered solutions (pH 1–13) at 40–60°C, quantifying intact compound via LC-MS .

Q. What computational approaches are suitable for predicting the compound’s reactivity or interactions?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) or polymeric matrices (for material science applications).
  • Quantitative Structure-Activity Relationship (QSAR) : Use Crippen or Joback methods to estimate partition coefficients (log P) and solubility parameters .
  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

Q. How should researchers address contradictions in physicochemical or biological data across studies?

  • Cross-Validation : Replicate experiments using orthogonal techniques (e.g., confirm purity via HPLC and NMR).
  • Batch Analysis : Compare multiple synthetic batches to isolate batch-specific anomalies.
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., piperidine esters with varying alkyl/aryl groups) to identify trends .

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